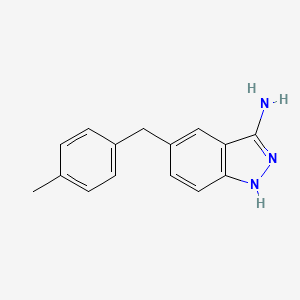
5-(4-Methylbenzyl)-1H-indazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methylbenzyl)-1H-indazol-3-amine is a useful research compound. Its molecular formula is C15H15N3 and its molecular weight is 237.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Methylbenzyl)-1H-indazol-3-amine, a compound belonging to the indazole family, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of indazole derivatives with arylboronic acids through methods like the Chan–Evans–Lam (CEL) coupling. The resulting compounds are characterized using various spectroscopic techniques, including NMR and X-ray crystallography, to confirm their structure and purity .
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HepG2 (hepatocellular carcinoma)
The compound's antiproliferative effects are quantified using the half-maximal inhibitory concentration (IC50) values derived from MTT assays. For instance, one study reported an IC50 value of 0.88 mM against A549 cells, indicating moderate potency .
The anti-cancer effects of this compound are thought to be mediated through several mechanisms:
- Induction of Apoptosis : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, suggesting it triggers apoptosis via the mitochondrial pathway .
- Cell Cycle Arrest : It may also induce cell cycle arrest at specific phases, contributing to its anti-proliferative effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, which can lead to oxidative stress and subsequent cell death .
Anti-Inflammatory Activity
In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. Studies utilizing RAW264.7 macrophage cells showed that the compound significantly reduced inflammation markers when tested at various concentrations. The Griess assay indicated a notable decrease in nitric oxide production, a key inflammatory mediator .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study assessed cytotoxicity across different concentrations and found acceptable cell viability at lower doses (20 µg/mL), indicating a favorable safety profile for further therapeutic exploration .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the indazole scaffold could enhance or diminish biological activity. For example, substituents at the N(2) position were crucial for maintaining acceptable cytotoxicity while maximizing anti-inflammatory effects .
Summary of Biological Activities
特性
IUPAC Name |
5-[(4-methylphenyl)methyl]-1H-indazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDACASJIUSOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














